4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine

Catalog No.
S524692
CAS No.
693228-63-6
M.F
C18H20N6OS
M. Wt
368.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4...

CAS Number

693228-63-6

Product Name

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)

InChI Key

GPSZYOIFQZPWEJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, CYC 116, CYC-116, CYC116

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Description

The exact mass of the compound 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is 368.14193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, also known as CYC116, is a molecule with promising applications in cancer research due to its ability to inhibit Aurora kinases. Aurora kinases are a family of enzymes that play a crucial role in cell division PubMed: . Inhibiting these enzymes can disrupt cell division and proliferation, leading to cell death in cancer cells.

Discovery and Mechanism of Action

CYC116 was identified through cell-based screening of a library of kinase-targeted compounds PubMed: . Studies revealed that CYC116 specifically targets Aurora A and B kinases with high potency. The mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing them from phosphorylating their substrates, which are essential for proper cell division PubMed: .

Antitumor Activity

CYC116 has demonstrated potent antitumor activity in various cancer cell lines PubMed: . It disrupts mitosis, a critical stage of cell division, leading to cell death and reduced tumor cell proliferation. Additionally, studies suggest that CYC116 may also induce polyploidy, a condition where cells contain more than one set of chromosomes, which can further contribute to cell death PubMed: .

Preclinical Development

Preclinical studies have shown that CYC116 exhibits good oral bioavailability, making it a promising candidate for cancer therapy PubMed: .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

368.14193

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Wang, Shudong; Midgley, Carol A.; Scaerou, Frederic; Grabarek, Joanna B.; Griffiths, Gary; Jackson, Wayne; Kontopidis, George; McClue, Steven J.; McInnes, Campbell; Meades, Christopher; Mezna, Mokdad; Plater, Andy; Stuart, Iain; Thomas, Mark P.; Wood, Gavin; Clarke, Rosemary G.; Blake, David G.; Zheleva, Daniella I.; Lane, David P.; Jackson, Robert C.; Glover, David M.; Fischer, Peter M. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry (2010), 53(11), 4367-4378. CODEN: JMCMAR ISSN:0022-2623. CAN 152:582870 AN 2010:596947
2. MacCallum, David; Green, Simon. Combination of CNDAC with a 2-substituted-4-heteroaryl-pyrimidine amine and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 48pp. CODEN: PIXXD2 WO 2007132228 A1 20071122 CAN 147:534652 AN 2007:1333052
3. Maccallum, David; Green, Simon. Combination of a 2-substituted-4-heteroaryl-pyrimidine amine with a cytotoxic drug and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 81pp. CODEN: PIXXD2 WO 2007132220 A1 20071122 CAN 147:548092 AN 2007:1332845
4. MacCallum, David; Green, Simon. Combined anticancer pyrimidine-thiazole aurora kinase inhibitors. PCT Int. Appl. (2007), 58pp. CODEN: PIXXD2 WO 2007132221 A1 20071122 CAN 147:548079 AN 2007:1331264
5. Benigni, Ariela; Zoja, Carla; Remuzzi, Giuseppe; Giannella-Borradori, Athos. Method of treatment and compositions for a disease associated with antinuclear antibodies. PCT Int. Appl. (2006), 87 pp. CODEN: PIXXD2 WO 2006021803 A2 20060302 CAN 144:267267 AN 2006:193566
6. Kontopidis, George; McInnes, Campbell; Pandalaneni, Sravan R.; McNae, Iain; Gibson, Darren; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Wang, Shudong; Walkinshaw, Malcolm D.; Fischer, Peter M. Differential Binding of Inhibitors to Active and Inactive CDK2 Provides Insights for Drug Design. Chemistry & Biology (Cambridge, MA, United States) (2006), 13(2), 201-211. CODEN: CBOLE2 ISSN:1074-5521. CAN 144:343077 AN 2006:183501
7. Wang, Shudong; Meades, Christopher; Wood, Gavin; O'Boyle, Janice; McInnes, Campbell; Fischer, Peter. Preparation of pyrimidine derivs. as inhibitors of cyclin-dependent kinases. PCT Int. Appl. (2004), 127 pp. CODEN: PIXXD2 WO 2004043953 A1 20040527 CAN 141:7130 AN 2004:430798
8. McInnes, Campbell; Wang, Shudong; Anderson, Sian; O'Boyle, Janice; Jackson, Wayne; Kontopidis, George; Meades, Christopher; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Lane, David P.; Fischer, Peter M. Structural Determinants of CDK4 Inhibition and Design of Selective ATP Competitive Inhibitors. Chemistry & Biology (2004), 11(4), 525-534. CODEN: CBOLE2 ISSN:1074-5521. CAN 142:51189 AN 2004:324510

Explore Compound Types